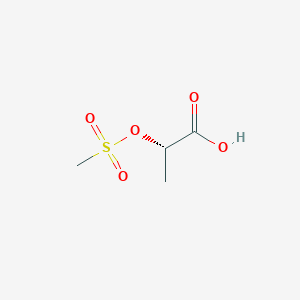

(S)-2-((Methylsulfonyl)oxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-methylsulfonyloxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMBKSRGQHUJKP-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456516 | |

| Record name | (S)-2-((Methylsulfonyl)oxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66423-08-3 | |

| Record name | (S)-2-((Methylsulfonyl)oxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-((Methylsulfonyl)oxy)propanoic acid CAS number and properties

An In-Depth Technical Guide to (S)-2-((Methylsulfonyl)oxy)propanoic Acid for Advanced Chemical Synthesis

Abstract

This compound, also known as (S)-O-methanesulfonyl-lactic acid or simply (S)-lactic acid mesylate, is a versatile chiral building block of significant interest to researchers in organic synthesis and drug development. Derived from the renewable and readily available (S)-lactic acid[1], this compound combines a stereodefined propanoic acid framework with a highly effective methanesulfonate (mesylate) leaving group. This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, with a focus on the mechanistic principles that govern its utility. We will explore its role in stereocontrolled nucleophilic substitution reactions and discuss the critical safety considerations associated with the handling of sulfonate esters. This document is intended to serve as a comprehensive resource for scientists leveraging this reagent for the construction of complex, stereochemically defined molecules.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is registered under CAS Number 66423-08-3 [2][3][4]. Its structure features a central chiral carbon inherited from (S)-lactic acid, with the hydroxyl group converted to a methanesulfonate ester.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 66423-08-3 | [2][3][4] |

| Molecular Formula | C₄H₈O₅S | [2][3] |

| Molecular Weight | 168.17 g/mol | [2][3] |

| IUPAC Name | (2S)-2-(methylsulfonyloxy)propanoic acid | [3] |

| Synonyms | O-METHANESULFONYL-L-LACTIC ACID, (S)-2-[(Methylsulfonyl)oxy]propanoic Acid | [2][4] |

| Appearance | Solid | [5] |

| Purity | ≥95% (Typical commercial grade) | |

| Storage Conditions | Sealed in dry, 2-8°C | |

| Predicted Boiling Point | 371.2 ± 25.0 °C | [2] |

| Predicted Density | 1.437 ± 0.06 g/cm³ | [2] |

| SMILES | COS(=O)(=O)C | [3] |

Synthesis: A Strategy for Activating a Chiral Hydroxyl Group

The synthesis of this compound is a classic example of converting a poor leaving group (a hydroxyl group) into an excellent one (a mesylate)[6][7]. This transformation is fundamental in organic synthesis as it renders the adjacent carbon atom susceptible to nucleophilic attack. The starting material is (S)-lactic acid, an abundant chiral molecule often produced via fermentation[1].

The core of the synthesis involves the reaction of (S)-lactic acid with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine.

Causality in Reagent Selection:

-

Methanesulfonyl Chloride (MsCl): This is the source of the "mesyl" group. The sulfur atom in MsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it highly reactive towards the nucleophilic hydroxyl group of lactic acid.

-

Non-Nucleophilic Base (e.g., Pyridine): A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction[7]. Using a sterically hindered or non-nucleophilic base is critical to prevent it from competing with the alcohol as a nucleophile and reacting with the MsCl.

A crucial aspect of this synthesis is that the reaction occurs at the oxygen atom of the alcohol, and the C-O bond of the chiral center is not broken. Consequently, the stereochemical configuration of the starting (S)-lactic acid is retained in the final product, this compound[7][8].

Chemical Reactivity and Mechanistic Principles

The synthetic value of this compound is almost entirely derived from the reactivity of the methanesulfonate group.

The Mesylate: An Exceptional Leaving Group

The mesylate anion (CH₃SO₃⁻) is an excellent leaving group because its negative charge is highly stabilized through resonance across the three oxygen atoms. This delocalization means the resulting anion is very stable and a weak base, which are the defining characteristics of a good leaving group[6][8]. This inherent stability is the driving force for its displacement in nucleophilic substitution reactions.

Stereochemistry in Sₙ2 Reactions: The Walden Inversion

As a chiral secondary sulfonate ester, this compound is an ideal substrate for Sₙ2 reactions. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group (a "backside attack"). This concerted process leads to a complete inversion of stereochemistry at the chiral center, an effect known as the Walden inversion[8].

This predictable stereochemical outcome is a cornerstone of asymmetric synthesis. By starting with the (S)-enantiomer, one can reliably synthesize the (R)-enantiomer of the substituted product.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

-

Objective: To convert (S)-lactic acid to its corresponding mesylate with retention of stereochemistry.

-

Materials: (S)-Lactic acid, methanesulfonyl chloride (MsCl), pyridine, dichloromethane (DCM), hydrochloric acid (1M), magnesium sulfate, rotary evaporator.

-

Procedure:

-

Dissolve (S)-lactic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

Slowly add pyridine (1.2 eq) to the solution.

-

Add methanesulfonyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below 5°C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding cold 1M HCl. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify via column chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps.

-

Protocol 2: Sₙ2 Displacement with a Nucleophile (e.g., Sodium Azide)

-

Objective: To demonstrate the use of the mesylate as a leaving group in a reaction that proceeds with inversion of configuration.

-

Materials: this compound, sodium azide (NaN₃), dimethylformamide (DMF), ethyl acetate, water.

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (1.5 eq) to the solution. Note: Sodium azide is highly toxic. Handle with extreme care.

-

Heat the reaction mixture to 50-60°C and stir for 12-18 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, (R)-2-azidopropanoic acid, can be purified by standard methods. The stereochemistry is now inverted from (S) to (R).

-

Critical Safety and Handling Considerations

Sulfonate esters, including mesylates, are potent alkylating agents and are considered to be potentially genotoxic impurities (PGIs) by regulatory agencies.[9][10] Their reactivity as electrophiles allows them to alkylate nucleophilic sites on DNA, which can lead to mutations.

-

Handling: Always handle this compound and related sulfonate esters in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C. Avoid contact with strong oxidizing agents, acids, and bases.

-

Process Safety: In process chemistry, the formation of sulfonate esters as impurities from sulfonic acids and alcohol solvents is a significant concern.[9][12] Reaction conditions should be designed to minimize their formation and ensure they are purged effectively. This includes controlling temperature, avoiding prolonged storage of sulfonic acids in alcohols, and using a slight excess of base where appropriate.[9][12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than a simple derivative of lactic acid; it is a precision tool for stereoselective synthesis. Its value lies in the predictable and reliable conversion of a chiral alcohol into a substrate primed for Sₙ2 reactions, proceeding with a clean inversion of stereochemistry. By understanding the principles of its synthesis, the mechanistic basis of its reactivity, and the critical importance of safe handling, researchers can effectively employ this reagent to construct complex chiral molecules for pharmaceutical and other advanced applications.

References

-

PubChem. This compound, CID 11137518. [Link]

-

PubChem. (S)-2-[(methylsulfonyl)oxy]propionate, CID 86315603. [Link]

-

Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. [Link]

-

Teasdale, A. Sulfonate Esters - How Real is the Risk? Presentation. [Link]

-

Marshall, J. A., & Adams, N. D. (2002). Preparation of Chiral Allenylmetal Reagents from Enantioenriched Allenyl Iodides and Propargylic Mesylates. The Journal of Organic Chemistry, 67(22), 7776–7783. [Link]

-

Bizet, V., & Bolm, C. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4381–4424. [Link]

-

Regalado, E. L., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4533–4541. [Link]

-

Teasdale, A., et al. (2013). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Organic Process Research & Development, 17(2), 221-230. [Link]

-

Khan Academy. Preparation of mesylates and tosylates. [Link]

-

Regalado, E. L., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]

-

PQRI. Sulfonate Esters – How Real is the Risk? Summary of Key Findings from PQRI Studies. [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

-

Organic Syntheses. Allyl Lactate. [Link]

- Google Patents. (2013).

-

Wikipedia. Lactic acid. [Link]

-

International Journal of Scientific & Engineering Research. (2014). Preparation and Properties of Lactic Acid- based Modified Carboxylic Surfactant. [Link]

-

Royal Society of Chemistry. (2013). Synthesis of lactic acid from dihydroxyacetone: use of alkaline-earth metal hydroxides. Catalysis Science & Technology. [Link]

-

PubChemLite. Propanoic acid, 2-methyl-2-[(methylsulfonyl)oxy]-, 1,1-dimethylethyl ester. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

NIST WebBook. Propanoic acid, 2-methyl-, 2-methylpropyl ester. [Link]

-

Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. [Link]

Sources

- 1. Lactic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C4H8O5S | CID 11137518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Online CAS Number 66423-08-3 - TRC - (S)-2-[(Methylsulfonyl)oxy]propanoic Acid | LGC Standards [lgcstandards.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Khan Academy [khanacademy.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pqri.org [pqri.org]

- 11. Page loading... [wap.guidechem.com]

- 12. pqri.org [pqri.org]

A Technical Guide to (S)-2-((Methylsulfonyl)oxy)propanoic Acid: Synthesis, Properties, and Applications

Abstract

(S)-2-((Methylsulfonyl)oxy)propanoic acid, a chiral mesylated derivative of lactic acid, is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, combining a reactive sulfonate ester leaving group with a defined stereocenter, make it an invaluable building block for the stereoselective synthesis of complex molecules. This guide provides an in-depth analysis of the compound, including its nomenclature and structural properties, detailed synthesis protocols, key chemical reactions, and its significant applications in drug development. The content is tailored for researchers, scientists, and process chemists engaged in synthetic chemistry and drug discovery.

Introduction and Core Concepts

This compound, also known as (S)-2-(mesyloxy)propanoic acid, is an organic compound valued for its role as a chiral precursor. The molecule's utility stems from the presence of a methanesulfonyl (mesyl) group attached to the C2 oxygen of (S)-propanoic acid (L-lactic acid). This mesyl group is an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups with high stereochemical control.

The "S" designation in its name refers to the stereochemistry at the chiral center (C2), which is derived from the naturally abundant L-lactic acid.[1][2] This stereochemical integrity is often crucial for the biological activity of the final target molecule, making stereoselective synthesis a cornerstone of modern drug development. This guide will explore the synthesis of this key intermediate and its subsequent application as a versatile synthon.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in research and development.

IUPAC Name and Chemical Structure

-

IUPAC Name: (2S)-2-(methylsulfonyloxy)propanoic acid[3]

-

Common Synonyms: this compound, (S)-2-(mesyloxy)propanoic acid, L-2-Mesyloxypropionic acid[3][4][5]

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes key computed and experimental properties, which are critical for designing reaction conditions, purification procedures, and storage protocols.

| Property | Value | Source |

| Molecular Weight | 168.17 g/mol | PubChem[3] |

| XLogP3 | -0.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | ChemScene[7] |

| Hydrogen Bond Acceptor Count | 4 | ChemScene[7] |

| Rotatable Bond Count | 3 | ChemScene[7] |

| Topological Polar Surface Area | 80.67 Ų | ChemScene[7] |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[7] |

Synthesis Methodology: A Self-Validating Protocol

The most common and reliable synthesis of this compound involves the direct mesylation of L-lactic acid. This procedure is favored for its high atom economy and retention of stereochemistry.

Causality Behind Experimental Choices

The core of this synthesis is a nucleophilic attack by the hydroxyl group of L-lactic acid on the electrophilic sulfur atom of methanesulfonyl chloride (mesyl chloride).

-

Choice of Starting Material: L-lactic acid is a readily available, inexpensive, and optically pure starting material derived from fermentation processes.[2] Its inherent chirality is directly transferred to the product.

-

Mesylating Agent: Methanesulfonyl chloride is a highly effective reagent for converting alcohols into good leaving groups (mesylates). The mesylate anion is highly stabilized by resonance, making it an excellent leaving group in subsequent Sₙ2 reactions.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential. Its primary role is to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the starting alcohol and drives the reaction to completion.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or diethyl ether are used to prevent the hydrolysis of the highly reactive methanesulfonyl chloride and the product.

-

Temperature Control: The reaction is typically performed at low temperatures (e.g., 0°C) to control the exothermic nature of the reaction and to minimize potential side reactions, such as elimination or racemization.

Detailed Experimental Protocol

Materials:

-

L-Lactic Acid (aqueous solution, e.g., 85-90%)

-

Methanesulfonyl Chloride (MsCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Anhydrous L-Lactic Acid: L-lactic acid is commercially available as a concentrated aqueous solution. Water must be removed azeotropically using a solvent like toluene under reduced pressure before proceeding. This step is critical as water will consume the methanesulfonyl chloride.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous L-lactic acid (1.0 eq) and dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Base Addition: Add triethylamine (1.1 - 1.2 eq) to the solution dropwise while maintaining the temperature at 0°C.

-

Mesylation: Add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 5°C. A white precipitate of triethylammonium chloride will form.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a viscous oil or a low-melting solid and can be further purified by column chromatography if necessary, though it is often used directly in the next step.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Chiral Synthesis

The primary utility of this compound is as a precursor to other chiral building blocks, most notably (R)-2-chloropropanoic acid and its esters. This transformation is a classic example of a stereospecific Sₙ2 reaction.

Mechanism: Stereoinversion via Sₙ2 Reaction

The conversion of the (S)-mesylate to an (R)-chloride proceeds with a complete inversion of stereochemistry, a hallmark of the Sₙ2 mechanism.

-

Nucleophilic Attack: A chloride ion (from a source like LiCl or HCl) acts as the nucleophile.

-

Backside Attack: The chloride ion attacks the electrophilic carbon atom (C2) from the side opposite to the mesylate leaving group.

-

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.

-

Inversion of Configuration: The mesylate group departs, and the chloride atom forms a new bond, resulting in an inversion of the stereocenter from (S) to (R).

Caption: Sₙ2 mechanism showing the inversion of stereochemistry.

Synthesis of Chiral Herbicides

(R)-2-chloropropanoic acid and its derivatives are critical intermediates in the synthesis of aryloxyphenoxypropionate herbicides, such as Fenoxaprop-P-ethyl.[8] These herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. The biological activity is highly dependent on the (R)-enantiomer, making the stereospecific synthesis from this compound an industrially significant process. While direct chlorination of propionic acid is possible, it yields a racemic mixture, requiring costly resolution steps.[9] The diazotization of L-alanine is an alternative route to (S)-2-chloropropanoic acid, which proceeds with retention of configuration.[10][11][12]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory.

-

Handling: this compound is a corrosive and potentially toxic substance. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: The compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, typically at 2-8°C.[7]

-

Hazards: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water. Methanesulfonyl chloride, a reagent in its synthesis, is highly corrosive and lachrymatory.

Conclusion

This compound is a high-value chiral intermediate whose importance is rooted in its straightforward synthesis from L-lactic acid and its predictable reactivity. Its ability to facilitate stereospecific Sₙ2 reactions makes it an indispensable tool for chemists in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, properties, and reaction mechanisms, as detailed in this guide, is essential for its successful application in the development of stereochemically pure active ingredients.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11137518, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86315603, (S)-2-[(methylsulfonyl)oxy]propionate. Retrieved from [Link]

-

Koppenhoefer, B., & Schurig, V. (1993). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropropionic acid. Retrieved from [Link]

-

Irzhak, T., et al. (2024). Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. MDPI. Retrieved from [Link]

-

Chemistry For Everyone. (2024, June 14). What Is L-lactic Acid? [Video]. YouTube. Retrieved from [Link]

- Google Patents. (2013). CN103232344A - Method for synthesizing S-2-methyl chloropropionate.

- Google Patents. (1985). EP0165540B1 - Process for preparing 2-chloropropionic acid.

-

Wikipedia. (n.d.). Lactic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12761547, 2-((Methylsulfonyl)oxy)propanoic acid. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Lactic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H8O5S | CID 11137518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-((Methylsulfonyl)oxy)propanoic acid | C4H8O5S | CID 12761547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Online CAS Number 66423-08-3 - TRC - (S)-2-[(Methylsulfonyl)oxy]propanoic Acid | LGC Standards [lgcstandards.com]

- 6. This compound | 66423-08-3 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

- 9. EP0165540B1 - Process for preparing 2-chloropropionic acid - Google Patents [patents.google.com]

- 10. orgsyn.org [orgsyn.org]

- 11. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 12. (S)-(-)-2-Chloropropionic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to (S)-2-((Methylsulfonyl)oxy)propanoic Acid: A Chiral Building Block for Advanced Synthesis

Introduction: The Strategic Importance of Chiral Intermediates

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is paramount. Chirality can dictate the difference between a potent therapeutic agent and an inert, or even toxic, substance. Consequently, the demand for high-purity chiral building blocks—versatile molecules that can introduce a specific stereocenter into a larger structure—has never been greater. (S)-2-((Methylsulfonyl)oxy)propanoic acid, also known as O-methanesulfonyl-L-lactic acid, is one such critical intermediate.

Derived from the naturally occurring (S)-lactic acid, this compound transforms a simple hydroxyl group into a methanesulfonate (mesylate) ester. The scientific integrity of this transformation lies in its ability to convert a poor leaving group (hydroxyl) into an excellent one (mesylate) without disturbing the original stereocenter. This activation is fundamental to a class of reactions, particularly nucleophilic substitutions (SN2), that are the bedrock of complex molecule synthesis. The mesylate group's high reactivity and predictable stereochemical outcome—typically inversion of configuration during an SN2 reaction—make it an invaluable tool for researchers aiming to construct complex chiral molecules with precision and control. This guide provides an in-depth look at the properties, synthesis, and application of this key chiral synthon.

Core Molecular and Physical Properties

This compound is a small, functionalized molecule whose properties are dominated by the presence of a carboxylic acid, a stereocenter, and a highly reactive mesylate group. Its key identifiers and computed physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₅S | [1] |

| Molecular Weight | 168.17 g/mol | [1] |

| CAS Number | 66423-08-3 | [2] |

| IUPAC Name | (2S)-2-(methylsulfonyloxy)propanoic acid | [1] |

| Synonyms | O-METHANESULFONYL-L-LACTIC ACID | [3] |

| Predicted Density | 1.437 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 371.2 ± 25.0 °C | [3] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [2] |

Synthesis and Chemical Logic

Representative Synthesis Protocol: Mesylation of (S)-Lactic Acid

Causality of Experimental Choices:

-

Starting Material: (S)-Lactic acid is chosen as it is a readily available, inexpensive, and optically pure natural product.

-

Reagent: Methanesulfonyl chloride (MsCl) is the standard reagent for introducing the mesyl group. The sulfur atom in MsCl is highly electrophilic, making it susceptible to attack by the hydroxyl oxygen of lactic acid.

-

Base: A tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting alcohol and the potential for acid-catalyzed side reactions. A non-nucleophilic base is chosen to avoid it competing with the alcohol in attacking the MsCl.

-

Solvent: An anhydrous, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the highly reactive methanesulfonyl chloride and the resulting mesylate product.

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize potential side reactions.

Step-by-Step Representative Methodology:

-

To a solution of (S)-lactic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), add triethylamine (1.1-1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.05-1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification would typically be achieved via column chromatography on silica gel.

Application in Stereospecific Synthesis

The primary utility of this compound is as a chiral electrophile in SN2 reactions. The mesylate group is readily displaced by a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond with complete inversion of stereochemistry at the C2 position.

Protocol: Synthesis of (R)-2-Bromopropionic Acid

A validated application of this principle is found in the synthesis of (R)-2-Bromopropionic acid, as detailed in patent EP1422215A1. This reaction serves as a perfect, self-validating example of the compound's function.

Causality of Experimental Choices:

-

Nucleophile: Lithium bromide (LiBr) is used as the source of the bromide nucleophile. It is soluble in the chosen organic solvent.

-

Solvent: Toluene is an appropriate aprotic solvent that facilitates the SN2 reaction without interfering.

-

Stereochemistry: The reaction proceeds via a classic SN2 mechanism. The bromide ion attacks the carbon atom bearing the mesylate group from the side opposite to the leaving group. This "backside attack" forces the inversion of the stereocenter, converting the (S)-configured starting material into the (R)-configured product. This stereochemical control is the core value of the protocol.

Step-by-Step Experimental Protocol (Adapted from EP1422215A1):

-

To a solution of this compound (0.50 g) in toluene (10 mL), add lithium bromide (0.26 g).

-

Stir the resulting mixture at 60°C for 1 hour.

-

Cool the reaction mixture to 20°C.

-

Add purified water (5 mL) and stir the biphasic mixture for 30 minutes at 20°C.

-

Separate the organic layer, which contains the desired product.

-

Analysis of the organic layer confirms the presence of (R)-2-bromopropionic acid. The reported yield is 45% with an optical purity of 92.3% enantiomeric excess (ee).

Analytical Characterization

Confirming the identity and purity of this compound is essential. While experimental spectroscopic data is not available in publicly indexed literature, the following techniques would be standard for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show a quartet for the proton at the C2 position, a doublet for the C3 methyl protons, and a singlet for the methyl protons of the mesyl group. The carboxylic acid proton would appear as a broad singlet.

-

¹³C NMR: Would show four distinct carbon signals corresponding to the two methyl groups, the C2 methine, and the C1 carboxyl carbon.

-

-

Infrared (IR) Spectroscopy: Key signals would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and strong, characteristic S=O stretching bands for the sulfonate group (typically around 1350 and 1175 cm⁻¹).

-

Mass Spectrometry (MS): Would confirm the molecular weight of 168.17 g/mol .

Researchers synthesizing this compound must perform these analyses to validate the structure and purity of their material.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling should be guided by its chemical functionalities:

-

Corrosivity: As a carboxylic acid, it should be considered corrosive. Avoid contact with skin and eyes, and handle in a well-ventilated fume hood.

-

Reactivity: The mesylate group makes the compound reactive towards nucleophiles, including water. It should be stored under anhydrous conditions at the recommended 2-8°C to prevent decomposition.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory when handling this compound.

Always consult the supplier's SDS if available and perform a thorough risk assessment before use.

Conclusion

This compound represents a powerful and efficient tool in the arsenal of the synthetic chemist. By activating the C2 hydroxyl group of lactic acid, it provides a reliable and stereocontrolled route to a variety of chiral derivatives through nucleophilic substitution. Its utility in inverting stereochemistry, as demonstrated in the synthesis of (R)-2-bromopropionic acid, underscores its value in drug development and other fields requiring precise molecular architecture. While detailed public data on its synthesis and characterization is sparse, the fundamental chemical principles governing its preparation and reactivity are well-understood, providing a solid foundation for its application in advanced research.

References

-

PubChem Compound Summary for CID 11137518. National Center for Biotechnology Information. [Link]

- Process for producing optically active 2-halopropionic acid.

Sources

An In-Depth Technical Guide to (S)-2-((Methylsulfonyl)oxy)propanoic acid

Introduction

(S)-2-((Methylsulfonyl)oxy)propanoic acid is a chiral carboxylic acid of significant interest in modern organic synthesis and pharmaceutical development. This molecule belongs to the family of alkyl mesylates, which are esters of methanesulfonic acid. The core utility of this compound stems from the methylsulfonyl group, an excellent leaving group that facilitates a variety of nucleophilic substitution reactions. Its predefined (S)-stereochemistry makes it a valuable chiral building block for the enantioselective synthesis of complex target molecules, particularly in the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, applications, and key experimental considerations for researchers and drug development professionals.

Part 1: Core Chemical Identity and Properties

A precise understanding of a chemical's identity is fundamental to its effective and safe use. This section details the nomenclature, registry identifiers, and key physicochemical properties of this compound.

Nomenclature and Identifiers

The compound is known by several names and is cataloged in numerous chemical databases. The following table summarizes its primary identifiers.

| Identifier Type | Value | Source |

| IUPAC Name | (2S)-2-methylsulfonyloxypropanoic acid | PubChem[1] |

| CAS Number | 66423-08-3 | PubChem[1], ChemScene[2] |

| PubChem CID | 11137518 | PubChem[1] |

| Molecular Formula | C4H8O5S | PubChem[1] |

| InChI Key | LFMBKSRGQHUJKP-VKHMYHEASA-N | PubChem[1] |

| Canonical SMILES | COS(=O)(=O)C | PubChem[1], ChemScene[2] |

| Common Synonyms | (S)-2-[(Methylsulfonyl)oxy]propanoic Acid, Propanoic acid, 2-[(methylsulfonyl)oxy]-, (S)- | PubChem[1], ChemScene[2] |

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in different environments and are crucial for planning experiments and ensuring safe handling.

| Property | Value | Source |

| Molecular Weight | 168.17 g/mol | PubChem[1] |

| Appearance | Varies (typically a solid) | General Knowledge |

| Topological Polar Surface Area | 80.67 Ų | ChemScene[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Part 2: Synthesis and Mechanism of Action

General Synthesis Pathway

The most common and direct method for synthesizing this compound involves the reaction of (S)-lactic acid with methanesulfonyl chloride (MsCl). This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.

The causality behind this choice is rooted in the high reactivity of the sulfonyl chloride and the need to preserve the stereocenter. (S)-lactic acid provides the chiral backbone. Methanesulfonyl chloride is the "mesylating" agent, converting the hydroxyl group into a highly effective leaving group. The base is critical; without it, the HCl generated would protonate the starting materials and the base itself, hindering the reaction.

Diagram: General Synthesis Workflow

Sources

An In-depth Technical Guide on the Chirality and Stereochemistry of (S)-2-((Methylsulfonyl)oxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-((Methylsulfonyl)oxy)propanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development, possesses a stereocenter that is critical to its utility in the synthesis of enantiomerically pure pharmaceuticals. This guide provides a comprehensive technical overview of its stereochemical properties, synthesis, and analysis. We will delve into the mechanistic underpinnings of stereospecific reactions involving this molecule, present detailed protocols for its preparation and chiral purity assessment, and explore its applications in the synthesis of complex molecular targets. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of stereoselective synthesis and drug discovery.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern drug development. The biological systems in the human body, such as enzymes and receptors, are themselves chiral. Consequently, the different enantiomers of a chiral drug molecule often exhibit distinct pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.

This compound, with its defined stereochemistry at the C2 position, serves as a valuable chiral synthon. The methylsulfonyl group (mesylate) is an excellent leaving group, facilitating nucleophilic substitution reactions that proceed with predictable stereochemical outcomes. This property is paramount in the construction of complex chiral molecules where precise control of stereochemistry is essential.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

| Property | Value |

| IUPAC Name | (2S)-2-(methylsulfonyloxy)propanoic acid[1] |

| CAS Number | 66423-08-3[1][2][3][4] |

| Molecular Formula | C4H8O5S[1][2] |

| Molecular Weight | 168.17 g/mol [1][2] |

| SMILES | COS(=O)(=O)C[1][2][3] |

| InChIKey | LFMBKSRGQHUJKP-VKHMYHEASA-N[1] |

| Storage | Sealed in dry, 2-8°C[2][4] |

Stereospecific Synthesis of this compound

The reliable synthesis of enantiomerically pure this compound is crucial for its application as a chiral building block. The most common and efficient method starts from the readily available and inexpensive chiral precursor, (S)-lactic acid.

The Role of the Sulfonyl Ester in Stereochemistry

The conversion of the hydroxyl group of an alcohol into a sulfonate ester, such as a mesylate, is a key strategy in organic synthesis to transform a poor leaving group (-OH) into an excellent one.[5][6] This transformation is critical for subsequent nucleophilic substitution reactions. A significant advantage of this method is that the formation of the sulfonate ester proceeds with retention of configuration at the chiral center.[5] The reaction occurs at the oxygen atom of the alcohol and does not involve the breaking of the carbon-oxygen bond at the stereocenter.[5]

Experimental Protocol: Synthesis from (S)-Lactic Acid

This protocol outlines the synthesis of this compound from (S)-lactic acid. The key step is the reaction of the hydroxyl group of lactic acid with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

-

(S)-Lactic acid

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-lactic acid in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Base Addition: Add triethylamine (or pyridine) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Mesylation: Add methanesulfonyl chloride dropwise to the cooled solution via the dropping funnel. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for a specified time, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and flame-dried glassware is critical because methanesulfonyl chloride is highly reactive towards water.

-

Low Temperature: The reaction is carried out at 0°C to control the exothermic reaction and minimize potential side reactions.

-

Base Selection: Triethylamine or pyridine are commonly used non-nucleophilic bases that effectively neutralize the generated HCl without competing with the alcohol as a nucleophile.

Analytical Techniques for Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. Several analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[7][8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose an appropriate chiral column. Columns with polysaccharide-based selectors (e.g., CHIRALCEL® or CHIRALPAK® series) are often effective for separating chiral carboxylic acids.[9]

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.[7]

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric purity by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[7][10]

-

Chiral Solvating Agents (CSAs): These are chiral molecules that form diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. These complexes have different NMR spectra, allowing for the quantification of each enantiomer.

-

Chiral Derivatizing Agents (CDAs): These reagents react with the analyte to form a covalent bond, creating a pair of diastereomers.[11] These diastereomers have distinct NMR spectra, which can be used to determine the enantiomeric ratio.[11] A common example is the use of Mosher's acid.[11]

Diagram: Workflow for Chiral Purity Analysis

Caption: Workflow for determining the enantiomeric purity of the synthesized product.

Stereochemistry in Action: Applications in Drug Synthesis

The utility of this compound lies in its ability to participate in stereospecific nucleophilic substitution reactions, typically following an SN2 mechanism. This mechanism results in an inversion of configuration at the chiral center.

Diagram: SN2 Reaction and Inversion of Stereochemistry

Caption: SN2 reaction leading to inversion of stereochemistry.

This predictable stereochemical outcome is invaluable in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). For instance, it can be used to introduce a specific stereocenter in the synthesis of various classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and other complex chiral molecules.[12][13][14]

Case Study: Synthesis of a Chiral Pharmaceutical Intermediate

Consider the synthesis of a hypothetical chiral amine, a common moiety in many pharmaceuticals. This compound can be reacted with an amine nucleophile. The SN2 attack of the amine on the chiral carbon bearing the mesylate group will proceed with inversion of configuration, yielding the corresponding (R)-amino acid derivative.

Trustworthiness of the Protocol: This synthetic strategy is a self-validating system. The well-established principles of SN2 reactions provide a high degree of confidence in the stereochemical outcome. The enantiomeric purity of the starting material directly translates to the enantiomeric purity of the product, assuming the reaction goes to completion without side reactions that could lead to racemization.

Conclusion

This compound is a versatile and valuable chiral building block in modern organic synthesis and drug development. Its utility stems from the presence of a stereocenter and a highly effective leaving group, which together allow for the predictable and controlled introduction of chirality into target molecules. A thorough understanding of its synthesis, stereochemical properties, and analytical characterization is essential for researchers and scientists working to create the next generation of enantiomerically pure pharmaceuticals. The protocols and principles outlined in this guide provide a solid foundation for the effective application of this important chiral synthon.

References

-

This compound. PubChem. [Link]

-

Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry - ACS Publications. [Link]

-

Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. NIH. [Link]

-

Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

-

(S)-2-[(methylsulfonyl)oxy]propionate. PubChem. [Link]

-

Converting an Alcohol to a Sulfonate Ester. Chemistry LibreTexts. [Link]

-

Propanoic acid, 2-[(methylsulfonyl)oxy]-, methyl ester, (2S)- (CAS No. 63696-98-0) SDS. [Link]

-

Propanoic acid, 2-methyl-2-[(methylsulfonyl)oxy]-, 1,1-dimethylethyl ester. PubChemLite. [Link]

-

Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting Pseudomonas putida cells. OUCI. [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

-

Sulfonate Esters. Periodic Chemistry. [Link]

-

A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]

-

Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. [Link]

-

2-((Methylsulfonyl)oxy)propanoic acid. PubChem. [Link]

-

Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds. ResearchGate. [Link]

-

Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. RSC Advances. [Link]

-

Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2. Chemical Review and Letters. [Link]

-

2-hydroxypropanoic acid;(2S)-2-hydroxypropanoic acid. PubChem. [Link]

-

Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]

-

Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. PubMed. [Link]

-

Propanoic acid, 2-(((4-methylphenyl)sulfonyl)oxy)-, methyl ester. PubChem. [Link]

- Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

-

Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed. [Link]

-

Propionic acid derivatives synthesis as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors by rheumatoid arthritis. ResearchGate. [Link]

Sources

- 1. This compound | C4H8O5S | CID 11137518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Buy Online CAS Number 66423-08-3 - TRC - (S)-2-[(Methylsulfonyl)oxy]propanoic Acid | LGC Standards [lgcstandards.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. youtube.com [youtube.com]

- 6. periodicchemistry.com [periodicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of (S)-2-((Methylsulfonyl)oxy)propanoic acid

An In-depth Technical Guide to (S)-2-((Methylsulfonyl)oxy)propanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound, a chiral building block of significant interest in organic synthesis and pharmaceutical development. The guide details its physicochemical properties, provides a validated synthesis protocol, explores its chemical reactivity with mechanistic insights, and discusses its applications as a versatile chiral synthon. Furthermore, it outlines the expected spectroscopic profile for characterization and provides essential guidelines for safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals who utilize chiral intermediates in asymmetric synthesis.

Physicochemical and Structural Properties

This compound, also known as O-methanesulfonyl-L-lactic acid, is a derivative of the naturally occurring (S)-lactic acid.[1] The introduction of the methanesulfonyl (mesylate) group onto the C2 hydroxyl position transforms it into a highly effective leaving group, which is fundamental to its synthetic utility.[2] Its core structure consists of a propanoic acid backbone with a chiral center at the C2 position, bearing the S-configuration.

Key physicochemical data are summarized in the table below for quick reference. It is important to note that some of these properties, such as boiling point and density, are predicted values derived from computational models.[3]

| Property | Value | Source(s) |

| CAS Number | 66423-08-3 | [1][4][5] |

| Molecular Formula | C₄H₈O₅S | [4][5] |

| Molecular Weight | 168.17 g/mol | [4][5] |

| IUPAC Name | (2S)-2-(methylsulfonyloxy)propanoic acid | [4] |

| Boiling Point | 371.2 ± 25.0 °C (Predicted) | [1] |

| Density | 1.437 ± 0.06 g/cm³ (Predicted) | [1] |

| SMILES | COS(=O)(=O)C | [5] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [5] |

Synthesis and Purification Protocol

The most direct and reliable method for synthesizing this compound is the mesylation of commercially available (S)-lactic acid. This reaction is a cornerstone of organic synthesis, converting a poorly reactive hydroxyl group into an excellent leaving group while preserving the integrity of the adjacent chiral center.[3][6]

Causality and Experimental Rationale

The protocol relies on the reaction of the hydroxyl group of lactic acid with methanesulfonyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA), is crucial. Its role is to act as a proton scavenger, neutralizing the HCl generated during the reaction without competing with the lactic acid as a nucleophile. The reaction is performed at a low temperature (0°C) initially to control the exothermic reaction and then allowed to warm to ensure completion. Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive methanesulfonyl chloride. The workup procedure is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials, yielding the pure product.

Step-by-Step Synthesis Protocol

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-lactic acid (1.0 eq.).

-

Dissolution : Dissolve the lactic acid in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

-

Base Addition : Cool the solution to 0°C using an ice bath and add triethylamine (1.5 eq.) dropwise.

-

Mesylation : While maintaining the temperature at 0°C, add methanesulfonyl chloride (1.2 eq.) dropwise via the dropping funnel over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching & Workup : Cool the mixture back to 0°C and slowly add cold, dilute HCl (1M) to quench the reaction and dissolve the salts.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing : Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : If necessary, the product can be further purified by flash column chromatography.

Chemical Reactivity and Mechanistic Profile

The synthetic power of this compound stems from the electronic properties of the methanesulfonate (mesylate) group. The sulfur atom is bonded to two highly electronegative oxygen atoms, which strongly withdraw electron density. This makes the mesylate anion (CH₃SO₃⁻) exceptionally stable due to resonance, and therefore, an excellent leaving group.[2]

This compound is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. When a nucleophile attacks the chiral carbon center, it displaces the mesylate group. A key feature of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as a Walden inversion.[2] This predictable stereochemical outcome is critical in asymmetric synthesis, allowing for the creation of new stereocenters with high fidelity.

The use of the mesylate provides a significant advantage over alternatives like converting the alcohol to an alkyl halide using strong acids, as the reaction conditions are much milder, which prevents side reactions and potential racemization of the chiral center.[2]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C4H8O5S | CID 11137518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Boiling point and melting point of (S)-2-((Methylsulfonyl)oxy)propanoic acid

An In-depth Technical Guide to the Physicochemical Characterization of (S)-2-((Methylsulfonyl)oxy)propanoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound, also known as O-methanesulfonyl-L-lactic acid or L-lactic acid mesylate, is a versatile chiral intermediate. The introduction of the mesylate group transforms the hydroxyl group of lactic acid into an excellent leaving group, facilitating a range of nucleophilic substitution reactions. This property is invaluable in the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds.

A precise understanding of the melting and boiling points of this compound is paramount for several reasons:

-

Purity Assessment: A sharp melting point range is a reliable indicator of high purity. Conversely, a broad melting range often signifies the presence of impurities.

-

Purification Strategy: Knowledge of the boiling point is essential for purification by distillation. Given the molecular structure, thermal stability is a key concern, and vacuum distillation is likely the preferred method.

-

Reaction Condition Optimization: Understanding the thermal limits of the compound is crucial for designing synthetic routes that avoid decomposition.

Predicted Physicochemical Properties

While experimentally determined values are the gold standard, computational predictions provide a valuable starting point for experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 371.2 ± 25.0 °C | Guidechem[1] |

| Molecular Weight | 168.17 g/mol | PubChem[2] |

| Molecular Formula | C₄H₈O₅S | PubChem[2] |

| CAS Number | 66423-08-3 | PubChem[2] |

The predicted boiling point is notably high, suggesting strong intermolecular forces and a high degree of thermal energy required to transition to the gaseous phase. However, this high temperature also raises concerns about the thermal stability of the molecule. The presence of the sulfonate ester and carboxylic acid functional groups suggests that the compound may be prone to decomposition at elevated temperatures.

Synthesis and Purification: A Prerequisite for Accurate Measurement

The accurate determination of physical constants is contingent on the purity of the sample. This compound is typically synthesized from (S)-lactic acid and methanesulfonyl chloride.

Synthetic Pathway

The synthesis involves the reaction of the hydroxyl group of (S)-lactic acid with methanesulfonyl chloride, often in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl generated.

Caption: Synthesis of this compound.

Purification Considerations

Potential impurities in the final product include unreacted starting materials, the triethylammonium chloride byproduct, and self-esterification products of lactic acid. Purification is therefore essential. Given the predicted high boiling point and potential thermal lability, vacuum distillation is the recommended method for purification.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Rationale for Method Selection

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound. It requires a small amount of sample and provides a clear visual indication of the melting process.

Step-by-Step Experimental Protocol

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The high predicted boiling point of this compound necessitates a careful approach to its determination, with a strong likelihood that measurement under reduced pressure will be required to prevent decomposition.

Rationale for Method Selection: Atmospheric vs. Vacuum Distillation

Attempting to determine the boiling point at atmospheric pressure may lead to decomposition of the compound, yielding inaccurate and misleading results. Therefore, the recommended approach is to determine the boiling point at a reduced pressure (vacuum distillation) and then extrapolate to atmospheric pressure using a nomograph.

Step-by-Step Experimental Protocol for Vacuum Distillation

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed.

-

Sample and Boiling Chips: Place the purified this compound and a few boiling chips or a magnetic stir bar into the distilling flask.

-

Vacuum Application: Gradually apply a vacuum to the system to the desired pressure.

-

Heating: Begin heating the distilling flask gently and evenly.

-

Equilibrium and Measurement: Once a steady distillation rate is achieved, record the temperature of the vapor and the pressure of the system. This is the boiling point at that specific pressure.

-

Extrapolation: Use a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure (760 mmHg).

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Conclusion and Future Directions

The determination of the melting and boiling points of this compound is a critical step in its characterization and utilization. While experimental values are not currently well-documented, the protocols outlined in this guide provide a robust framework for their determination. The high predicted boiling point suggests that thermal stability studies, such as thermogravimetric analysis (TGA), would be a valuable complementary investigation. The data generated from these experiments will be invaluable to the scientific community, aiding in the development of new synthetic methodologies and the advancement of drug discovery programs that utilize this important chiral building block.

References

Sources

A Technical Guide to the Solubility of (S)-2-((Methylsulfonyl)oxy)propanoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-((Methylsulfonyl)oxy)propanoic acid is a chiral building block whose utility in organic synthesis and pharmaceutical development is critically dependent on its solubility characteristics. A thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing robust formulation strategies. This technical guide provides an in-depth analysis of the solubility of this compound, grounded in the fundamental principles of physical organic chemistry. It synthesizes theoretical predictions with a practical, step-by-step experimental protocol for determining thermodynamic solubility, empowering researchers to generate reliable and reproducible data.

Introduction: The Significance of Solubility in a Molecular Context

This compound, a derivative of lactic acid, possesses two key functional groups that dictate its chemical reactivity and physical properties: a carboxylic acid and a methylsulfonyl (mesyl) ester. The mesyl group is an excellent leaving group, making this compound a valuable precursor for stereospecific nucleophilic substitution reactions. The carboxylic acid moiety provides a handle for further derivatization and influences the molecule's polarity and potential for ionic interactions.

The solubility of this compound is not merely a physical constant; it is a critical process parameter. In drug development, solubility directly impacts bioavailability and the choice of delivery vehicle. In process chemistry, selecting an appropriate solvent is crucial for:

-

Reaction Kinetics: Ensuring reactants are in the same phase to allow for efficient molecular interactions.

-

Purification: Exploiting solubility differences for crystallization, extraction, and chromatography.

-

Product Handling: Developing stable solutions for storage and downstream processing.

This guide will first explore the physicochemical properties of this compound and the theoretical underpinnings of its solubility, followed by a qualitative assessment in common organic solvents and a detailed experimental workflow for quantitative determination.

Physicochemical Properties and Their Influence on Solubility

The molecular structure of this compound provides clear indicators of its expected solubility.

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens).

-

Methylsulfonyl Ester (-OSO₂CH₃): The sulfonyl group is strongly polar and an effective hydrogen bond acceptor. The ester linkage also contributes to the molecule's polarity.

-

-

Overall Polarity: The high density of polar functional groups (five oxygen atoms and one sulfur atom) relative to the small carbon backbone (four carbons) renders the molecule decidedly polar.

Based on these features, we can anticipate its solubility behavior through the foundational principle of "like dissolves like."[3][4][5][6][7][8] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[3][9][10][11]

Theoretical Principles of Solubility: An In-Depth Look

The dissolution of a crystalline solute in a solvent is a thermodynamically driven process that can be conceptualized in three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the molecules together in the crystal lattice. For our target molecule, these are likely strong hydrogen bonds and dipole-dipole interactions.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule forms new intermolecular bonds with the solvent molecules.

Dissolution is favorable when the energy released in step 3 is comparable to or greater than the energy consumed in steps 1 and 2.[9]

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for this compound. The solvent's hydroxyl groups can form strong hydrogen bonds with the carboxylic acid and sulfonyl oxygens of the solute, effectively solvating the molecule.

-

In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have strong dipoles and can act as hydrogen bond acceptors but lack a hydrogen bond-donating group. They should still be effective solvents due to their ability to engage in dipole-dipole interactions and accept hydrogen bonds from the solute's carboxylic acid.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The energy required to break the strong solute-solute and polar solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions. Therefore, solubility is expected to be very low.

The following diagram illustrates the key intermolecular forces at play.

Caption: Intermolecular forces governing solubility.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, we can predict its qualitative solubility based on the principles discussed. The following table provides an estimated solubility profile. For drug development and process optimization, it is imperative to determine these values experimentally.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | Strong hydrogen bonding with the carboxylic acid and sulfonyl groups. |

| Methanol | Very Soluble | Similar polarity and strong hydrogen bonding capacity. | |

| Ethanol | Soluble | Good hydrogen bonding, though slightly less polar than methanol. | |

| Polar Aprotic | Acetone | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptor capability. |

| Acetonitrile | Moderately Soluble | Polar, but a weaker hydrogen bond acceptor than acetone. | |

| DMSO | Very Soluble | Highly polar aprotic solvent, excellent for dissolving polar compounds. | |

| Tetrahydrofuran (THF) | Moderately Soluble | Less polar than other aprotic solvents, but can still solvate via dipole interactions. | |

| Nonpolar | Hexane | Insoluble | Mismatch in intermolecular forces; weak dispersion forces cannot overcome strong solute-solute interactions. |

| Toluene | Sparingly Soluble | Aromatic ring provides some polarizability, but still predominantly nonpolar. | |

| Chlorinated | Dichloromethane | Sparingly Soluble | Moderately polar, may show some solubility but not ideal. |

Experimental Protocol: Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, the following isothermal equilibrium method, often referred to as the shake-flask method, is recommended.[12] This protocol is designed to measure the thermodynamic (or equilibrium) solubility, which represents the true saturation point of the compound in a solvent at a given temperature.[13][14]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small glass flasks with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is to add ~20-50 mg of solid to 2 mL of each solvent.

-